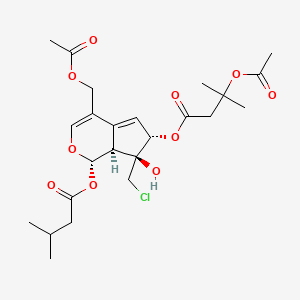
PB-22 N-(5-hydroxypentyl)-3-carboxyindole metabolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles, like JWH 018. PB-22 N-(5-hydroxypentyl)-3-carboxyindole metabolite is a potential metabolite of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Aplicaciones Científicas De Investigación
Metabolic Profiling and Identification
Sensitive Quantification in Urine : A study by Minakata et al. (2017) developed an analytical method for quantifying PB-22 N-(5-hydroxypentyl)-3-carboxyindole and other metabolites in human urine samples, marking the first time these compounds were detected and quantified in human urine. This advancement aids in the understanding of PB-22 metabolism and its excretion profile in humans (Minakata et al., 2017).
Human Hepatocyte Metabolism : Wohlfarth et al. (2014) investigated the metabolism of PB-22 and its analog, 5F-PB-22, using human hepatocytes. The study identified the main metabolic pathways and potential marker metabolites for these compounds, which are crucial for urine analysis and understanding their pharmacodynamic properties (Wohlfarth et al., 2014).
Hair Metabolite Analysis : Franz et al. (2016) explored the incorporation of PB-22 metabolites into hair, enhancing the understanding of the mechanisms of incorporation and interpretation of hair analysis results in the context of synthetic cannabinoid consumption (Franz et al., 2016).
Detection and Differentiation Techniques
Detection in Authentic Urine and Serum Specimens : Minakata et al. (2018) established methods for quantifying PB-22 and its metabolites in human serum and urine. This research contributes significantly to the field of forensic toxicology, enhancing the detection and quantification of these substances in biological samples (Minakata et al., 2018).
Isomer Identification : Tang et al. (2017) focused on separating and identifying fluoropentyl positional isomers of fluoro-PB-22, contributing to forensic science by providing methodologies for accurate identification of specific isomers in seized materials (Tang et al., 2017).
Propiedades
Nombre del producto |
PB-22 N-(5-hydroxypentyl)-3-carboxyindole metabolite |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.3 |
InChI |
InChI=1S/C14H17NO3/c16-9-5-1-4-8-15-10-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,10,16H,1,4-5,8-9H2,(H,17,18) |
Clave InChI |
ZCWYUPUVKMTKDB-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CN(CCCCCO)C2=C1C=CC=C2 |
Sinónimos |
1-(5-hydroxypentyl)-1H-indole-3-carboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





